

An In-depth Technical Guide to 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **5-Methyl-2-heptene**, including its identifiers, physicochemical properties, synthesis, reactivity, and analytical methodologies. Given the current scientific literature, this document focuses on the chemical aspects of **5-Methyl-2-heptene**, as significant biological activity or involvement in specific signaling pathways has not been reported.

Chemical Identifiers and Nomenclature

5-Methyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C_8H_{16} . It exists as a mixture of (E) and (Z) stereoisomers, also referred to as trans and cis isomers, respectively. The general CAS number for the isomeric mixture is 22487-87-2.^[1]

Table 1: Chemical Identifiers for **5-Methyl-2-heptene** and its Stereoisomers

Identifier	5-Methyl-2-heptene (Isomer Mixture)	(E)-5-Methyl-2-heptene (trans)	(Z)-5-Methyl-2-heptene (cis)
CAS Number	22487-87-2[1]	24608-85-3[2]	24608-84-2[3][4]
IUPAC Name	5-methylhept-2-ene[5]	(E)-5-methylhept-2-ene[6][7]	(Z)-5-methylhept-2-ene[8]
Synonyms	2-Heptene, 5-methyl-	5-Methyl-trans-2-heptene	5-Methyl-cis-2-heptene
Molecular Formula	C ₈ H ₁₆ [1]	C ₈ H ₁₆ [7]	C ₈ H ₁₆ [3][4]
Molecular Weight	112.21 g/mol [3]	112.2126 g/mol [7]	112.2126 g/mol [3][4]
SMILES	CCC(C)CC=CC[5]	CCC(C)C/C=C/C[6]	CCC(C)C/C=C\C[8]
InChI	InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3[1][5]	InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+[6][7]	InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[3][4]
InChIKey	VIHUHUGDEZCPDK-UHFFFAOYSA-N[1]	VIHUHUGDEZCPDK-GQCTYLIASA-N[6][7]	VIHUHUGDEZCPDK-XQRVVYSFSA-N[3][4]
PubChem CID	519962[5]	5364849[6]	6430917[8]

Physicochemical Properties

5-Methyl-2-heptene is a colorless to pale yellow liquid at room temperature. As a volatile organic compound, it is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Data for **5-Methyl-2-heptene**

Property	Value	Source
Boiling Point	113.0 °C (386.16 K)	
Melting Point	-113.3 °C (159.84 K)	
Refractive Index	Approximately 1.40	
LogP (Octanol/Water Partition Coefficient)	2.999	
Water Solubility	~0.17 g/L at 25°C	
Vapor Pressure	Not readily available	
Density	Not readily available	

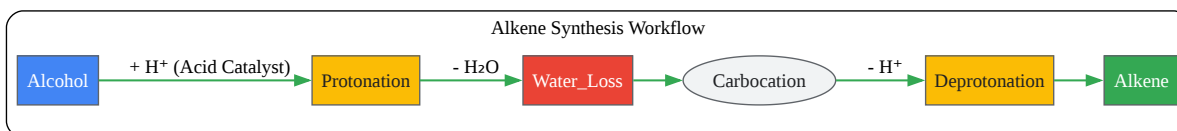
Synthesis and Reactivity

3.1. Synthesis

The synthesis of **5-Methyl-2-heptene** can be achieved through several established organic chemistry reactions. Common methods include:

- Elimination Reactions: Dehydration of the corresponding alcohol, 5-methyl-3-heptanol, using an acid catalyst can yield **5-methyl-2-heptene**.
- Catalytic Dehydrogenation: The dehydrogenation of 5-methylheptane over a suitable catalyst, such as platinum or palladium, can also produce **5-Methyl-2-heptene**.

A generalized workflow for the synthesis of an alkene via alcohol dehydration is presented below.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of an alkene via acid-catalyzed dehydration of an alcohol.

3.2. Chemical Reactivity

As an alkene, **5-Methyl-2-heptene** undergoes reactions typical of this functional group, primarily involving the carbon-carbon double bond:

- **Hydrogenation:** The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) will saturate the alkene to form 5-methylheptane.
- **Hydrohalogenation:** Reaction with hydrogen halides (e.g., HCl, HBr) proceeds via electrophilic addition to yield a haloalkane.
- **Oxidation:** Depending on the oxidizing agent and reaction conditions, the double bond can be cleaved or converted to epoxides, diols, or other oxygenated derivatives.
- **Polymerization:** Under specific catalytic conditions, **5-Methyl-2-heptene** can undergo polymerization.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific biological activities or the involvement of **5-Methyl-2-heptene** in defined signaling pathways relevant to drug development. Alkenes, in general, can be found as natural products and intermediates in various metabolic pathways. Some microorganisms possess the ability to biodegrade alkenes. However, no specific receptor binding or enzyme inhibition has been attributed to **5-Methyl-2-heptene**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **5-Methyl-2-heptene** are not readily available in published literature. However, standard analytical techniques can be employed for its characterization. Below are representative protocols for the analysis of a volatile organic compound like **5-Methyl-2-heptene**.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of volatile compounds.

- Sample Preparation: For a liquid sample like **5-Methyl-2-heptene**, dilute with a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1-10 ppm).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
 - Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 μ m film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Injection Mode: Splitless or split, depending on the concentration.
 - Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 300.
 - Ion Source Temperature: 230 °C.
- Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard or a spectral library (e.g., NIST) for identification.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

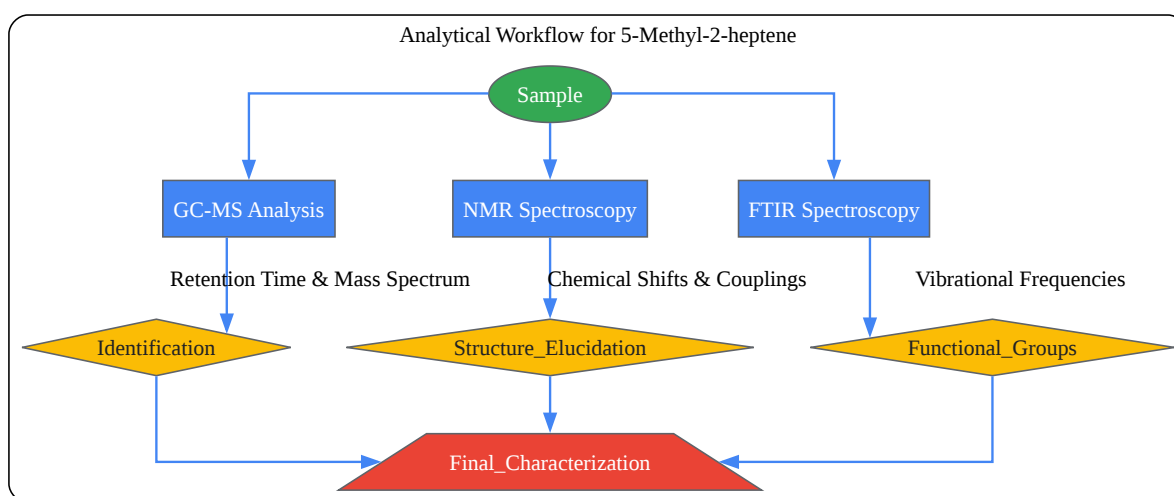
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Longer acquisition times are generally required due to the lower natural abundance of ^{13}C .
- 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

5.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: As a liquid, **5-Methyl-2-heptene** can be analyzed neat.
 - Salt Plates: Place a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.

- Instrumentation: An FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean salt plates or ATR crystal.
 - Collect the sample spectrum.
 - Typically, spectra are recorded from 4000 to 400 cm^{-1} .
- Data Analysis: The positions (in cm^{-1}) of the absorption bands are correlated with specific vibrational modes of the functional groups in the molecule. For **5-Methyl-2-heptene**, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.



[Click to download full resolution via product page](#)

A representative analytical workflow for the characterization of **5-Methyl-2-heptene**.

Safety Information

5-Methyl-2-heptene is a flammable liquid and vapor. It may be harmful if swallowed and enters airways. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

Applications

5-Methyl-2-heptene can be used as a chemical intermediate in the synthesis of other organic compounds. It also serves as a reference standard in analytical chemistry, particularly in the analysis of hydrocarbon mixtures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jascoinc.com [jascoinc.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. newtowncreek.info [newtowncreek.info]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methyl-2-heptene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1638028#5-methyl-2-heptene-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com